molecular formula C17H13FN2O3 B2589174 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1172254-39-5

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2589174
CAS RN: 1172254-39-5
M. Wt: 312.3
InChI Key: XEURMBZBBRWJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, also known as BFP, is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. BFP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Characterization

  • 1H-pyrazole-3-carboxylic acid derivatives have been synthesized and characterized through experimental and theoretical studies. These compounds include various functionalization reactions and have been identified spectroscopically (Yıldırım, Kandemirli, & Demir, 2005).
  • The synthesis of pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid has been explored, contributing to the understanding of the structural characteristics of these compounds (Kasımoğulları & Arslan, 2010).

Reaction Mechanisms and Theoretical Studies

  • Studies have examined the functionalization reactions of pyrazole-3-carboxylic acid and its derivatives, providing insight into their chemical properties and reaction mechanisms (Yıldırım & Kandemirli, 2006).

Applications in Synthesis of Novel Compounds

  • Pyrazole-3-carboxylic acid derivatives have been used in the synthesis of novel compounds, such as N-fluorophenyl-β-alanines, which leads to derivatives with potential applications in medicinal chemistry (Vaickelionienė & Mickevičius, 2006).
  • The use of pyrazole-3-carboxylic acid derivatives in the synthesis of fluorogenic reagents for carboxylic acids has been explored, highlighting their potential in analytical chemistry (Uchiyama, Santa, & Imai, 2001).

Structural Analysis

  • X-ray crystallography and NMR techniques have been employed to analyze the structures of pyrazole-3-carboxylic acid derivatives, contributing to the understanding of their molecular configurations (Loh et al., 2013).

Quantum Chemical Calculations

  • Quantum chemical calculations have been used to study the mechanisms of reactions involving pyrazole-3-carboxylic acid derivatives, aiding in the prediction of their chemical behavior (Yıldırım, Kandemirli, & Akçamur, 2005).

Synthesis and Antibacterial Activity

  • Research into the synthesis and antibacterial activity of pyrazole-3-carboxylic acid derivatives has been conducted, revealing their potential in developing new antibacterial agents (Cetin & Bildirici, 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-13-6-8-14(9-7-13)20-10-15(16(19-20)17(21)22)23-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEURMBZBBRWJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.